6-Methoxy-2-propylquinoline-4-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-propylquinoline-4-carbothioamide is a chemical compound with a unique structure that includes a quinoline core substituted with a methoxy group at the 6-position, a propyl group at the 2-position, and a carbothioamide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-propylquinoline-4-carbothioamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.
Addition of the Propyl Group: The propyl group can be added through a Friedel-Crafts alkylation reaction using propyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Carbothioamide Group: The carbothioamide group can be introduced by reacting the 4-position of the quinoline ring with thiourea under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-propylquinoline-4-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoline ring or the carbothioamide group.
Substitution: The methoxy and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, alkyl halides, polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
6-Methoxy-2-propylquinoline-4-carbothioamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-propylquinoline-4-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-(2-methylpropyl)quinoline-4-carbothioamide: Similar structure with a different alkyl group at the 2-position.
4-Hydroxy-6-methoxy-2-propylquinoline: Similar structure with a hydroxyl group at the 4-position instead of a carbothioamide group.
Uniqueness
6-Methoxy-2-propylquinoline-4-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, propyl, and carbothioamide groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
62078-04-0 |
---|---|
Molecular Formula |
C14H16N2OS |
Molecular Weight |
260.36 g/mol |
IUPAC Name |
6-methoxy-2-propylquinoline-4-carbothioamide |
InChI |
InChI=1S/C14H16N2OS/c1-3-4-9-7-12(14(15)18)11-8-10(17-2)5-6-13(11)16-9/h5-8H,3-4H2,1-2H3,(H2,15,18) |
InChI Key |
QKVKWBSVXSRTCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C=C(C=CC2=N1)OC)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.